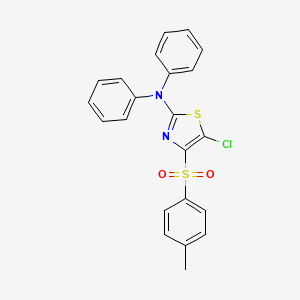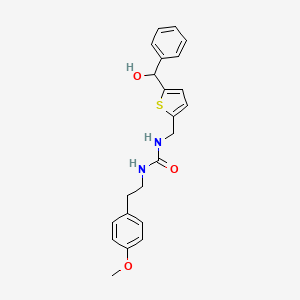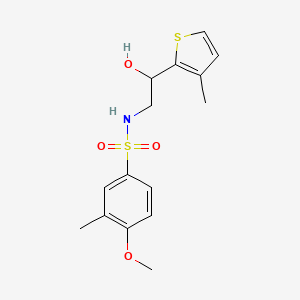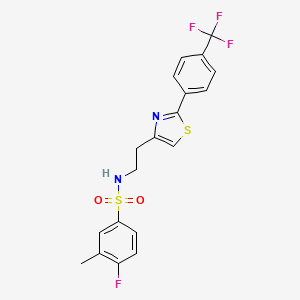
5-Methyl-3-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methyl-3-nitro-1H-indole, has been a subject of interest in recent years due to their biological activity . The synthesis process often involves the investigation of novel methods, owing to the importance of this significant ring system .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-nitro-1H-indole consists of a heterocyclic indole ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2/c1-6-2-3-8-7 (4-6)9 (5-10-8)11 (12)13/h2-5,10H,1H3 .Chemical Reactions Analysis
Indole derivatives, including 5-Methyl-3-nitro-1H-indole, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
5-Methyl-3-nitro-1H-indole has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 61.6 Ų and a complexity of 214 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Palladium-Catalyzed Reactions : Indoles, due to their biological significance and presence in natural products, have been extensively studied, leading to the development of numerous synthetic routes. Palladium-catalyzed reactions, for instance, have become crucial for the synthesis and functionalization of indoles, offering a versatile approach for constructing complex molecules with varied functionalities (Cacchi & Fabrizi, 2005).
Corrosion Inhibition
- Schiff Base Derivatives : Research on 5-Nitro isatin derivatives, including those structurally related to "5-Methyl-3-nitro-1H-indole," has demonstrated their potential as corrosion inhibitors in sea water for carbon steel. These studies highlight the utility of indole derivatives in applied chemistry, especially in materials protection and longevity (A. T. Ahmed, 2018).
Biological Evaluation
- Antihypertensive Activities : The design and synthesis of novel angiotensin II receptor antagonists based on 5-nitro benzimidazole with indole derivatives illustrate the significant therapeutic potential of indole compounds. Such derivatives have shown effectiveness in lowering mean blood pressure in hypertensive rats, underscoring the indole scaffold's relevance in drug discovery (Weibo Zhu et al., 2014).
Environmental and Material Science
- Photophysical Properties : The study of Schiff bases related to indole structures, such as "5-Methyl-3-nitro-1H-indole," in the presence of small polar molecules, reveals insights into the photophysical properties of indole derivatives. These findings have implications for the development of new materials with tailored optical properties (M. Belletěte et al., 1986).
Chemical Reactions and Mechanisms
- Nitrosation Reactions : The kinetics and mechanisms of nitrosation reactions involving indole derivatives provide valuable information for understanding the reactivity and stability of compounds like "5-Methyl-3-nitro-1H-indole." Such studies are fundamental for the design of indole-based compounds with desired chemical properties (Carlos Bravo et al., 1992).
Direcciones Futuras
The future directions in the research of 5-Methyl-3-nitro-1H-indole and similar indole derivatives involve the development of anticancer drugs . The structure-activity relationship of newly synthesized molecules based on the indole scaffold is being investigated to target G4 DNA . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Mecanismo De Acción
Target of Action
5-Methyl-3-nitro-1H-indole, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interaction of 5-Methyl-3-nitro-1H-indole with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, dust formation should be avoided when handling 5-Methyl-3-nitro-1H-indole, and it is recommended to use personal protective equipment and ensure adequate ventilation . .
Propiedades
IUPAC Name |
5-methyl-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-6)9(5-10-8)11(12)13/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMNCUGSGGREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)


![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)


![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)